molecular formula C19H25NO5S B2579086 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide CAS No. 1798515-17-9

2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2579086
CAS No.: 1798515-17-9
M. Wt: 379.47
InChI Key: DXHGHVNGLIMKFK-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide typically involves a multi-step process. One common method starts with the sulfonation of 4,5-dimethylbenzene to introduce the sulfonamide group. This is followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the methoxylation of the compound to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial enzymes, leading to cell death. In anti-inflammatory and anticancer research, it may modulate signaling pathways and inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide
  • N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide

Uniqueness

2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple methoxy groups and sulfonamide moiety make it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c1-13-10-17(24-4)19(11-14(13)2)26(21,22)20-12-18(25-5)15-8-6-7-9-16(15)23-3/h6-11,18,20H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGHVNGLIMKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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